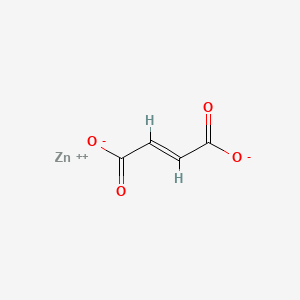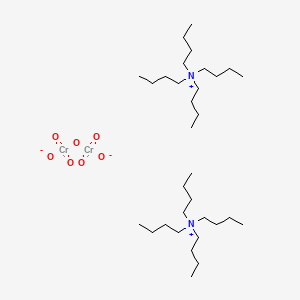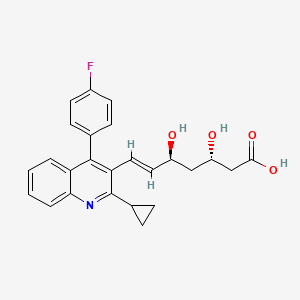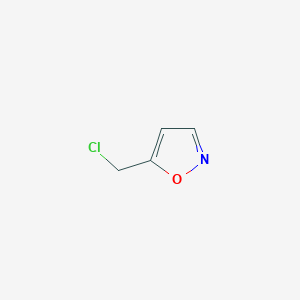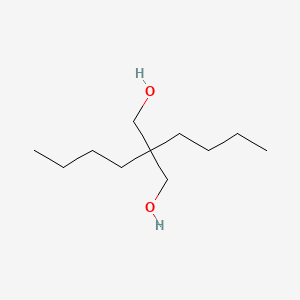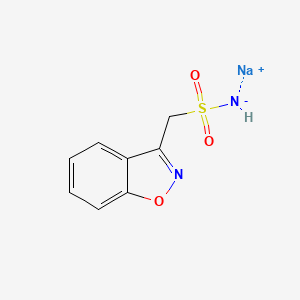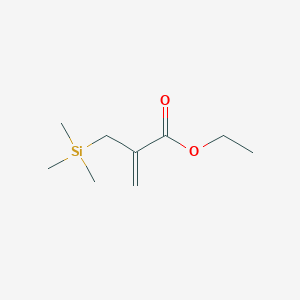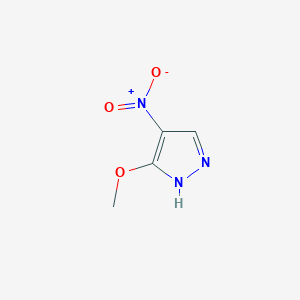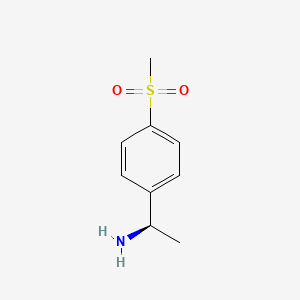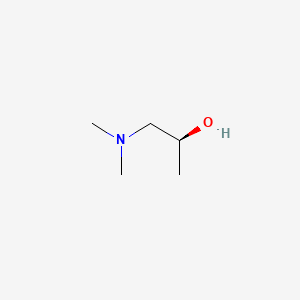
cis-Miyabenol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cis-Miyabenol C is a natural compound isolated from the herbs of Vitis vinifera . It is a resveratrol trimer with a molecular weight of 680.7 and a formula of C42H32O9 .
Molecular Structure Analysis
The molecular structure of this compound is C42H32O9 . Unfortunately, the detailed structural analysis is not available in the retrieved sources.Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Isolation and Identification
Isolation from Grapevine Cane : cis-Miyabenol C has been isolated from Vitis vinifera stalks using centrifugal partition chromatography. This technique allowed the purification of this compound from a complex cane extract without needing any solid support (Papastamoulis et al., 2015).
Identification in Grapevine Shoots : A study identified this compound in Vitis vinifera grapevine shoots. This was part of an effort to isolate and identify bioactive stilbenes from viticultural residues (Chaher et al., 2014).
Bioactivity Studies
Protein Kinase C Inhibitory Activity : this compound has been found to exhibit protein kinase C inhibitory activity at low micromolar concentrations, potentially useful for treating hyperproliferative or inflammatory skin diseases (Kulanthaivel et al., 1995).
Antitumor Effects : this compound has shown potent antiproliferative and proapoptotic effects in studies involving myeloid and lymphoid cell lines, indicating its potential as an antitumor agent (Barjot et al., 2007).
Inhibition of Nitric Oxide Production : In studies involving RAW264.7 macrophages, this compound was found to inhibit nitric oxide production, suggesting its role in anti-inflammatory processes (Ku et al., 2008).
Inhibition of β-Secretase Activity : Research indicates that this compound can inhibit β-secretase activity, making it a potential candidate for Alzheimer’s disease treatment (Hu et al., 2015).
Antioxidative and Antihyaluronidase Activities : this compound has demonstrated significant antioxidative activities and inhibitory effects on hyaluronidase, which could be relevant in various therapeutic contexts (Ono et al., 1997).
- 936d53f08df7e1e794e46772/?utm_source=chatgpt).
Mécanisme D'action
Target of Action
cis-Miyabenol C, a resveratrol trimer, has been identified to interact with several targets. It is known to inhibit Protein Kinase C and β-catenin , both of which play crucial roles in various cellular processes.
Mode of Action
This compound interacts with its targets, leading to significant changes in their activity. For instance, it inhibits Protein Kinase C, an enzyme involved in controlling the function of other proteins through phosphorylation . Additionally, this compound has been shown to be a suitable inhibitor against β-catenin due to its binding affinity and interaction with the amino acids residues at the binding sites of β-catenin .
Biochemical Pathways
This compound affects several biochemical pathways. By inhibiting Protein Kinase C, it can influence numerous signaling pathways that this kinase is involved in . Furthermore, by inhibiting β-catenin, this compound can affect the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effects on its targets. By inhibiting Protein Kinase C and β-catenin, this compound can potentially influence cell proliferation, differentiation, and other cellular processes .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cis-Miyabenol C plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with protein kinase C, where it acts as an inhibitor . This inhibition can affect various cellular processes, including signal transduction pathways that rely on protein kinase C activity. Additionally, this compound has been shown to interact with β-catenin, a key component of the Wnt/β-catenin signaling pathway, which is involved in cell proliferation and differentiation .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, particularly the Wnt/β-catenin pathway, by inhibiting β-catenin . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancerous cells. Furthermore, this compound has been shown to impact gene expression and cellular metabolism, contributing to its potential anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules such as protein kinase C and β-catenin. By inhibiting protein kinase C, this compound disrupts the phosphorylation of target proteins, thereby affecting downstream signaling pathways . Additionally, its interaction with β-catenin prevents the activation of Wnt target genes, leading to altered gene expression and reduced cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Long-term exposure to this compound has been associated with sustained inhibition of protein kinase C and β-catenin, leading to prolonged anticancer effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits protein kinase C and β-catenin . At higher doses, this compound may cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing significant harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities. The compound’s interaction with protein kinase C and β-catenin plays a significant role in modulating metabolic flux and metabolite levels . These interactions contribute to the compound’s overall impact on cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution mechanisms ensure that this compound reaches its target sites, such as protein kinase C and β-catenin, to exert its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound interacts with its target biomolecules, such as protein kinase C and β-catenin, within the appropriate cellular context to modulate their activities effectively.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of cis-Miyabenol C can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "4-methoxyphenol", "2,4-dimethoxybenzaldehyde", "methyl vinyl ketone", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "petroleum ether", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxyphenol and 2,4-dimethoxybenzaldehyde in the presence of acetic acid and sodium hydroxide to form 2-(4-methoxyphenyl)-3,4-dimethoxybenzaldehyde.", "Step 2: Reduction of 2-(4-methoxyphenyl)-3,4-dimethoxybenzaldehyde with sodium borohydride in methanol to form 2-(4-methoxyphenyl)-3,4-dimethoxybenzyl alcohol.", "Step 3: Conversion of 2-(4-methoxyphenyl)-3,4-dimethoxybenzyl alcohol to 2-(4-methoxyphenyl)-3,4-dimethoxybut-2-en-1-ol by reacting with methyl vinyl ketone in the presence of hydrochloric acid.", "Step 4: Cyclization of 2-(4-methoxyphenyl)-3,4-dimethoxybut-2-en-1-ol in diethyl ether to form cis-Miyabenol C.", "Step 5: Purification of cis-Miyabenol C by recrystallization from petroleum ether and water." ] } | |
Numéro CAS |
168037-22-7 |
Formule moléculaire |
C42H32O9 |
Poids moléculaire |
680.7 g/mol |
Nom IUPAC |
5-[(2R,3R)-6-hydroxy-4-[(2S,3S)-6-hydroxy-2-(4-hydroxyphenyl)-4-[(Z)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O9/c43-27-9-2-22(3-10-27)1-4-25-15-32(48)20-35-37(25)40(42(50-35)24-7-13-29(45)14-8-24)34-19-33(49)21-36-39(34)38(26-16-30(46)18-31(47)17-26)41(51-36)23-5-11-28(44)12-6-23/h1-21,38,40-49H/b4-1-/t38-,40+,41+,42-/m1/s1 |
Clé InChI |
RKFYYCKIHVEWHX-LXJGKARHSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6[C@H]([C@@H](OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC=C(C=C4)O)C5=C6C(C(OC6=CC(=C5)O)C7=CC=C(C=C7)O)C8=CC(=CC(=C8)O)O)O |
Origine du produit |
United States |
Q & A
Q1: What is cis-Miyabenol C and where is it found?
A1: this compound is a stilbene trimer, a type of phenolic compound found in various plant species. It was first isolated from the fruit of Foeniculum vulgare MILLER (commonly known as fennel) []. It has also been identified in Vitis vinifera grapevine shoots [] and the leaves of hybrid Vitis vinifera genotypes infected with Plasmopara viticola [].
Q2: What are the notable biological activities of this compound?
A2: Research suggests that this compound exhibits strong antioxidative activity, even surpassing the activity of butylated hydroxyanisole (BHA) in inhibiting linoleic acid oxidation [, ]. Additionally, it demonstrates significant inhibitory effects against hyaluronidase, an enzyme that degrades hyaluronic acid [, ].
Q3: Are there any glycosylated forms of this compound?
A4: Yes, research has identified several glycosides of this compound, including foeniculosides I, II, III, and IV. These compounds are characterized by the attachment of glucose molecules at specific positions on the this compound structure [].
Q4: What analytical techniques are used to identify and characterize this compound?
A5: Various spectroscopic techniques are employed for the structural characterization of this compound, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [, ]. High-performance liquid chromatography (HPLC) methods are also used for separation and purification, often coupled with ultrahigh-performance liquid chromatography (UHPLC) for purity assessment [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



